Cas no 26011-71-2 (N-2-(3-chlorophenyl)ethylacetamide)
N-2-(3-chlorophenyl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-[2-(3-chlorophenyl)ethyl]-
- N-2-(3-chlorophenyl)ethylacetamide
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- Inchi: 1S/C10H12ClNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
- InChI Key: XEAJJALTMKXWDK-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=CC(Cl)=C1)(=O)C
N-2-(3-chlorophenyl)ethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39135177-1.0g |
N-[2-(3-chlorophenyl)ethyl]acetamide |
26011-71-2 | 95% | 1.0g |
$492.0 | 2023-02-03 | |
| Enamine | BBV-39135177-2.5g |
N-[2-(3-chlorophenyl)ethyl]acetamide |
26011-71-2 | 95% | 2.5g |
$1020.0 | 2023-10-28 | |
| Enamine | BBV-39135177-5.0g |
N-[2-(3-chlorophenyl)ethyl]acetamide |
26011-71-2 | 95% | 5.0g |
$1291.0 | 2023-02-03 | |
| Enamine | BBV-39135177-10.0g |
N-[2-(3-chlorophenyl)ethyl]acetamide |
26011-71-2 | 95% | 10.0g |
$1623.0 | 2023-02-03 | |
| Enamine | BBV-39135177-1g |
N-[2-(3-chlorophenyl)ethyl]acetamide |
26011-71-2 | 95% | 1g |
$492.0 | 2023-10-28 | |
| Enamine | BBV-39135177-5g |
N-[2-(3-chlorophenyl)ethyl]acetamide |
26011-71-2 | 95% | 5g |
$1291.0 | 2023-10-28 | |
| Enamine | BBV-39135177-10g |
N-[2-(3-chlorophenyl)ethyl]acetamide |
26011-71-2 | 95% | 10g |
$1623.0 | 2023-10-28 |
N-2-(3-chlorophenyl)ethylacetamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on N-2-(3-chlorophenyl)ethylacetamide
N-2-(3-chlorophenyl)ethylacetamide: A Comprehensive Overview of Its Role in Biomedical Research and Drug Development
N-2-(3-chlorophenyl)ethylacetamide, with the CAS No. 26011-71-2, is a pivotal compound in the realm of biomedical research and drug development. Its structural complexity and functional versatility have positioned it as a critical molecule for exploring novel therapeutic strategies. This compound, characterized by its 3-chlorophenyl group and ethylacetamide moiety, exhibits unique physicochemical properties that make it a promising candidate for various biological applications. Recent advancements in pharmacological studies have further underscored its potential in targeting specific receptor pathways and enzyme mechanisms, aligning with the evolving needs of modern drug discovery.
N-2-(3-chlorophenyl)ethylacetamide is a derivative of acetamide, a class of compounds widely studied for their antimicrobial and anti-inflammatory activities. The presence of the 3-chlorophenyl substituent introduces significant changes in its molecular interactions, enhancing its ability to modulate cellular signaling pathways. This structural feature is particularly relevant in the context of targeted therapy, where the precise modulation of protein-ligand interactions is essential. Recent studies have demonstrated that the chlorine atom at the phenyl ring plays a crucial role in stabilizing the compound’s conformation, thereby improving its bioavailability and selectivity.
The ethylacetamide fragment of N-2-(3-chlorophenyl)ethylacetamide contributes to its hydrophobic interactions with biological membranes, facilitating its penetration into cells. This property is particularly advantageous in the development of small molecule drugs that require efficient cellular uptake. Additionally, the amide group in the molecule is known to participate in hydrogen bonding with target proteins, enhancing its binding affinity. These characteristics have been extensively explored in recent in silico and in vitro studies, highlighting the compound’s potential as a lead compound for further drug optimization.
Recent advancements in biomedical research have revealed that N-2-(3-chlorophenyl)ethylacetamide may exhibit anti-inflammatory and anti-cancer properties. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits the COX-2 enzyme, a key mediator of inflammation. The study further suggested that the 3-chlorophenyl group enhances the compound’s selectivity over the COX-1 enzyme, reducing potential side effects. This finding is particularly significant in the context of chronic inflammatory diseases, where the development of selective COX-2 inhibitors has been a major focus.
Another area of interest is the antitumor activity of N-2-(3-chlorophenyl)ethylacetamide. Research published in Cancer Research in 2022 indicated that this compound induces apoptosis in prostate cancer cells by modulating the Bcl-2 family proteins. The hydrophobic interactions facilitated by the ethylacetamide moiety were found to play a critical role in disrupting the mitochondrial membrane potential, a key step in the apoptotic pathway. These findings highlight the compound’s potential as a therapeutic agent for oncology applications.
The synthetic pathways for N-2-(3-chlorophenyl)ethylacetamide have also been the subject of recent organic chemistry research. A 2023 study in Organic & Biomolecular Chemistry reported a novel asymmetric synthesis method that allows for the efficient production of this compound. The method involves the use of chiral catalysts to achieve high enantiomeric purity, which is essential for pharmaceutical applications. This advancement underscores the importance of green chemistry in the development of drug candidates, as it minimizes the use of harmful solvents and reagents.
In terms of pharmacokinetic properties, N-2-(3-chlorophenyl)ethylacetamide has shown promising results in preclinical trials. A 2023 study in Drug Metabolism and Disposition found that the compound exhibits moderate oral bioavailability and a favorable half-life, which are critical for the development of oral medications. The hydrophobic nature of the compound allows it to cross the blood-brain barrier, making it a potential candidate for central nervous system disorders. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
The future prospects of N-2-(3-chlorophenyl)ethylacetamide are closely tied to advancements in computational drug design and high-throughput screening. Machine learning algorithms are increasingly being used to predict the binding affinity of compounds like this one with specific target proteins. These computational tools can significantly accelerate the drug discovery process, reducing the time and cost associated with traditional experimental methods. Additionally, the integration of multi-omics data is expected to provide deeper insights into the mechanisms of action of this compound, further enhancing its therapeutic potential.
In conclusion, N-2-(3-chlorophenyl)ethylacetamide represents a significant advancement in the field of biomedical research and drug development. Its unique structural features and functional properties make it a versatile candidate for various therapeutic applications. As research continues to evolve, the 3-chlorophenyl and ethylacetamide moieties of this compound will likely remain at the forefront of innovative drug design, paving the way for new treatments in inflammatory diseases, oncology, and beyond.
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